molecular formula C10H14N2 B8476433 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine

6-(3-buten-1-yl)-4-methyl-2-Pyridinamine

Cat. No.: B8476433
M. Wt: 162.23 g/mol
InChI Key: ATZJEONAIUONDF-UHFFFAOYSA-N
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Description

6-(3-buten-1-yl)-4-methyl-2-Pyridinamine is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, a butenyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-methylpyridine with a suitable butenyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(3-buten-1-yl)-4-methyl-2-Pyridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butenyl and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    2-Amino-4-methylpyridine: Lacks the butenyl group, which may affect its reactivity and applications.

    2-Amino-6-methylpyridine: Lacks the butenyl group, leading to different chemical properties.

    2-Amino-6-(3-buten-1-yl)pyridine: Lacks the methyl group, which can influence its biological activity.

Uniqueness: The presence of both the butenyl and methyl groups in 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine provides a unique combination of chemical properties that can be exploited in various applications. This compound’s distinct structure allows for specific interactions that are not possible with its analogs.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-but-3-enyl-4-methylpyridin-2-amine

InChI

InChI=1S/C10H14N2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h3,6-7H,1,4-5H2,2H3,(H2,11,12)

InChI Key

ATZJEONAIUONDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 147 mg (0.612 mmol) of 6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine and 215 mg (3.09 mmol) of hydroxylamine hydrochloride in 1.6 mL of 95% ethanol and 0.6 mL of water was heated overnight in a 100° C. oil bath. After cooling to room temperature, the solution was diluted with 25 mL of ethyl ether and washed with 15 mL of 2.5 N aqueous sodium hydroxide followed by 15 mL of saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 25 mL of ethyl ether. The combined ethyl ether layers were dried (sodium sulfate), decanted, and evaporated. Flash column chromatography on 6 g of silica gel eluting with 100 mL of 1:1 ethyl acetate/dichloromethane gave 82 mg (83% yield) of 2-amino-6-(3-buten-1-yl)-4-methylpyridine as a pale yellow oil.
Name
6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
ethyl acetate dichloromethane
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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